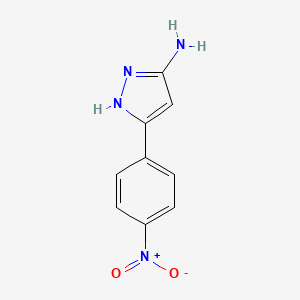

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUMMZUJYKIHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999856 | |

| Record name | 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-83-2 | |

| Record name | 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust and accessible synthetic pathway, outlines a full suite of analytical techniques for structural elucidation and purity assessment, and explores the promising therapeutic potential of this aminopyrazole derivative. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous approved therapeutic agents.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric profile, making it a versatile template for designing molecules with a wide array of biological activities.[3][4] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5]

The introduction of an amino group to the pyrazole ring, creating aminopyrazoles, further enhances the therapeutic potential of this scaffold. The amino moiety can act as a key hydrogen bond donor and acceptor, facilitating interactions with various biological targets such as kinases and other enzymes.[3][4] This has led to the development of several aminopyrazole-based compounds that have entered clinical trials, particularly in oncology.

The subject of this guide, this compound (CAS No: 78583-83-2), combines the established aminopyrazole core with a 4-nitrophenyl substituent. The strong electron-withdrawing nature of the nitro group is known to modulate the electronic properties of the entire molecule, potentially influencing its biological activity and pharmacokinetic profile. This makes it a compelling candidate for investigation in drug development programs.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials. The overall synthetic strategy involves the initial formation of a β-ketonitrile intermediate, followed by a cyclization reaction with hydrazine.

References

- 1. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]

- 2. 3-(4-Nitrophenyl)-3-oxopropanenitrile (3383-43-5) for sale [vulcanchem.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, provide validated experimental protocols, and explore its therapeutic potential, grounding our discussion in established scientific principles and authoritative references.

Molecular and Physicochemical Profile

This compound, with the CAS number 78583-83-2, is a substituted aminopyrazole. The presence of a nitrophenyl group, a pyrazole core, and an amino moiety imparts a unique combination of electronic and steric properties, making it a valuable scaffold in the synthesis of bioactive molecules.

Chemical Structure and Tautomerism

The structure of this compound is characterized by a five-membered pyrazole ring with a 4-nitrophenyl substituent at the 5-position and an amino group at the 3-position. A crucial aspect of its chemistry is the phenomenon of annular prototropic tautomerism, where the proton on the pyrazole nitrogen can migrate between the two nitrogen atoms. This results in an equilibrium between the this compound and 3-(4-nitrophenyl)-2H-pyrazol-5-ylamine tautomers. The predominant tautomer in a given state (solid or solution) is influenced by factors such as solvent polarity and the electronic nature of the substituents.

Diagram: Tautomerism of this compound

Caption: Annular prototropic tautomerism in this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 204.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 78583-83-2 | --INVALID-LINK--[1] |

| Melting Point | 248-253 °C | --INVALID-LINK--[1] |

| Appearance | Brown solid | --INVALID-LINK-- |

| Predicted pKa | 13.28 ± 0.10 | --INVALID-LINK-- |

| Predicted Boiling Point | 530.0 ± 40.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.454 ± 0.06 g/cm³ | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound typically involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. This is a robust and widely applicable method for the preparation of aminopyrazoles.

Synthetic Workflow

Diagram: Synthetic Workflow for this compound

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of this compound, adapted from established procedures for aminopyrazole synthesis.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl oxalate (1.1 eq) dropwise with stirring.

-

After the addition is complete, add a solution of 4-nitroacetophenone (1.0 eq) in absolute ethanol dropwise.

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude β-ketoester.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm) as two doublets due to para-substitution. The pyrazole ring proton will appear as a singlet. The amino group protons and the pyrazole N-H proton will be visible as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the nitrophenyl and pyrazole rings. The carbon attached to the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=N and C=C stretching vibrations of the pyrazole and aromatic rings (in the 1500-1650 cm⁻¹ region), and the symmetric and asymmetric stretching of the nitro group (around 1350 and 1520 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.19 g/mol ).

X-ray Crystallography

The three-dimensional arrangement of atoms in the solid state can be definitively determined by single-crystal X-ray diffraction. A crystal structure for 3(5)-amino-5(3)-arylpyrazoles has been reported, and the corresponding data can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 185436.[1] Analysis of the crystal structure of a closely related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, reveals a monoclinic crystal system with space group P2₁/c.[2] In the crystal lattice, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network.[2]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing nitrophenyl group and the electron-donating amino group on the pyrazole ring.

-

Amino Group Reactivity: The primary amino group at the 3-position is a key site for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives.

-

Pyrazole Ring Reactivity: The pyrazole ring itself can participate in electrophilic substitution reactions, although the presence of the deactivating nitrophenyl group may require harsher reaction conditions.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation. This transformation opens up another avenue for derivatization and the synthesis of compounds with different electronic properties.

Applications in Drug Discovery and Development

The 5-(4-nitrophenyl)aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[3] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] The structural features of this compound make it an attractive starting point for the design of novel COX inhibitors.

Diagram: Role of Pyrazole Derivatives in the Inflammatory Pathway

Caption: Inhibition of COX enzymes by pyrazole derivatives.

Kinase Inhibition and Anticancer Activity

The aminopyrazole core is a recognized pharmacophore in the development of protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound can be designed to target specific kinases, offering a promising strategy for the development of targeted cancer therapies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its unique chemical properties, coupled with the proven biological activities of the aminopyrazole scaffold, make it a compound of high interest for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its key characteristics and a foundation for its further exploration and application in scientific research.

References

A Technical Guide to the Spectroscopic Characterization of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights into the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not publicly available, this guide will provide a robust framework for its characterization based on its chemical structure and established spectroscopic principles.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a molecular formula of C₉H₈N₄O₂ and a molecular weight of 204.19 g/mol .[1][2] The molecule's structure, featuring a pyrazole ring, an amine substituent, and a nitrophenyl group, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to interpreting its spectra. The potential for tautomerism in the pyrazole ring further adds to the complexity and richness of its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the pyrazole proton, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Protons ortho to the nitro group on the phenyl ring |

| ~7.8 | Doublet | 2H | Protons meta to the nitro group on the phenyl ring |

| ~6.0 | Singlet | 1H | C4-H of the pyrazole ring |

| ~5.5 | Broad Singlet | 2H | -NH₂ protons |

| ~12.0 | Broad Singlet | 1H | N-H of the pyrazole ring |

Expert Insights on ¹H NMR Data Acquisition:

-

Solvent Selection: DMSO-d₆ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature NMR studies.[3][4] The residual solvent peak can be used as a secondary internal reference.

-

Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of the deuterated solvent.[3][4] The solution should be homogenous, and any particulate matter should be filtered to prevent distortion of the magnetic field.

-

Tautomerism and Exchangeable Protons: The amine (-NH₂) and pyrazole N-H protons are exchangeable with deuterium from certain solvents (like D₂O). Their signals may broaden or disappear upon addition of a drop of D₂O, a useful technique for confirming their assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 of the pyrazole ring (attached to -NH₂) |

| ~150 | C5 of the pyrazole ring (attached to the nitrophenyl group) |

| ~147 | C-NO₂ of the phenyl ring |

| ~140 | C-ipso of the phenyl ring attached to the pyrazole |

| ~128 | CH carbons of the phenyl ring |

| ~124 | CH carbons of the phenyl ring |

| ~95 | C4 of the pyrazole ring |

Expert Insights on ¹³C NMR Data Acquisition:

-

Concentration: A higher concentration of the sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[3][4]

-

Decoupling: Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and N-O bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amine (-NH₂) and Pyrazole (N-H) |

| 3100-3000 | C-H stretch | Aromatic and Pyrazole C-H |

| 1640-1600 | C=N stretch | Pyrazole ring |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1550-1490 and 1350-1300 | N-O asymmetric and symmetric stretch | Nitro group (-NO₂) |

Expert Insights on IR Data Acquisition:

-

Sample Preparation for Solids: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.[5][6] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.[7][8] The thin solid film method, where the compound is dissolved in a volatile solvent and deposited on a salt plate, is also a viable option.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

| m/z | Assignment |

| 204 | [M]⁺, Molecular ion |

| 188 | [M - O]⁺ |

| 174 | [M - NO]⁺ |

| 158 | [M - NO₂]⁺ |

| 128 | [M - NO₂ - N₂H]⁺ |

Expert Insights on MS Data Acquisition:

-

Ionization Technique: Electron Impact (EI) is a common ionization method for small organic molecules, which typically leads to extensive fragmentation, providing valuable structural information.[10][11] For a softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[12][13]

-

High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.[10]

Experimental Workflows

NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

ATR-FTIR Analysis

Caption: Workflow for solid sample analysis using ATR-FTIR.

Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a predictive framework, experimental verification is crucial. The methodologies and interpretative strategies outlined herein offer a robust foundation for researchers to confidently acquire and analyze the spectroscopic data for this compound and its analogues, thereby accelerating research and development efforts.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 78583-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. amherst.edu [amherst.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unveiling the Bioactive Potential: A Technical Guide to the Biological Activity Screening of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Introduction: The Promise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on a particularly compelling derivative, 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a molecule that marries the versatile pyrazole core with the electronically distinct nitrophenyl motif. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts unique biological activities and can be a key player in the mechanism of action, including serving as a pharmacophore for bioreductive activation.[1]

This document provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively screen the biological activities of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind each experimental choice, ensuring a robust and insightful screening cascade. Our approach is grounded in the principles of scientific integrity, providing self-validating protocols and authoritative references to support our claims.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is paramount for designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄O₂ | [2] |

| Molecular Weight | 204.19 g/mol | [2] |

| Melting Point | 248-253 °C | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | 5-(4-nitrophenyl)-1H-pyrazol-3-amine | [2] |

Synthesis of this compound

A reliable synthetic route is crucial for obtaining high-purity material for biological testing. The following protocol is a well-established method for the synthesis of 3-amino-5-arylpyrazoles.

Experimental Protocol: Synthesis via Claisen Condensation and Cyclization

This synthesis involves a two-step process starting from 4'-nitroacetophenone.

Step 1: Synthesis of 3-oxo-3-(4-nitrophenyl)propanenitrile

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 4'-nitroacetophenone and diethyl oxalate.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the ethyl 2-hydroxy-4-(4-nitrophenyl)-4-oxobut-2-enoate.

-

Filter the precipitate, wash with water, and dry.

-

Reflux the dried intermediate with hydroxylamine hydrochloride in aqueous ethanol to yield 3-(4-nitrophenyl)isoxazole-5-carboxylic acid.

-

Heat the isoxazole derivative with sodium hydroxide solution to induce rearrangement to 3-oxo-3-(4-nitrophenyl)propanenitrile.

-

Acidify the solution to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of this compound

-

Dissolve 3-oxo-3-(4-nitrophenyl)propanenitrile in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 16 hours.

-

After cooling, concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 1: Anticancer Activity Screening

The antiproliferative potential of pyrazole derivatives is a major area of investigation.[4][5][6] The presence of a nitrophenyl group can enhance cytotoxic activity.[7][8][9] We will employ a tiered screening approach, starting with a broad cytotoxicity assay and moving towards mechanistic studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It relies on the reduction of MTT by mitochondrial dehydrogenases of living cells to form a purple formazan product.

Rationale for Cell Line Selection:

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, representing a common type of breast cancer. Pyrazole derivatives have shown efficacy against MCF-7 cells.[4][6]

-

HCT-116 (Colorectal Carcinoma): A colon cancer cell line that is often used in anticancer drug screening. Pyrazole compounds have demonstrated good activity against HCT-116 cells.[10]

-

A549 (Lung Carcinoma): A common model for non-small cell lung cancer, another prevalent and challenging malignancy.

-

Normal Human Fibroblasts (e.g., WI-38): Essential for determining the selectivity of the compound. A promising anticancer agent should exhibit significantly lower toxicity to non-cancerous cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanistic Insights: Cell Cycle Analysis and Apoptosis Induction

Many pyrazole-based anticancer agents exert their effects by inducing cell cycle arrest and/or apoptosis.[11][12][13][14][15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed the most sensitive cancer cell line (determined from the MTT assay) in 6-well plates and treat with the IC₅₀ concentration of this compound for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for 24 and 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anticipated Signaling Pathway in Cancer

Based on the known mechanisms of pyrazole derivatives, this compound is hypothesized to induce apoptosis and cell cycle arrest. This can occur through the modulation of key regulatory proteins.

Part 2: Antimicrobial Activity Screening

Pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[6] The mechanism of action for some pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase.[8][15][16]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale for Strain Selection:

-

Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a model organism).

-

Gram-negative bacteria: Escherichia coli (a common cause of urinary tract infections and a model organism) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance).

-

Fungi: Candida albicans (a common cause of fungal infections) and Aspergillus niger (a common mold).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanistic Insights: DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.

Experimental Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Anticipated Antimicrobial Mechanism

Part 3: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Heterocyclic compounds, including pyrazoles, are known to possess antioxidant activity.

In Vitro Antioxidant Capacity: DPPH and ABTS Radical Scavenging Assays

These two assays are commonly used to evaluate the free radical scavenging ability of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Compound Addition: Add different concentrations of this compound to the DPPH solution. Use ascorbic acid as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Scavenging Assay

-

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Dilute the ABTS•+ solution with ethanol to a specific absorbance.

-

Compound Addition: Add various concentrations of the test compound to the ABTS•+ solution. Use Trolox as a positive control.

-

Incubation and Measurement: After a short incubation, measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Part 4: Enzyme Inhibition Screening

The ability of a compound to selectively inhibit a specific enzyme is a hallmark of a potential therapeutic agent.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and the test compound at various concentrations. Use kojic acid as a positive control.

-

Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm over time.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Data Summary and Interpretation

The quantitative data from the aforementioned assays should be tabulated for clear comparison and interpretation.

Table 1: Summary of Biological Activity Screening of this compound

| Assay | Target | Result (IC₅₀/MIC in µM) | Positive Control (IC₅₀/MIC in µM) |

| Anticancer | |||

| MTT Assay | MCF-7 | Example: 25.5 | Doxorubicin: 1.2 |

| HCT-116 | Example: 18.2 | Doxorubicin: 0.9 | |

| A549 | Example: 35.8 | Doxorubicin: 1.5 | |

| WI-38 | Example: >100 | Doxorubicin: 5.8 | |

| Antimicrobial | |||

| Broth Microdilution | S. aureus | Example: 64 | Ciprofloxacin: 1 |

| E. coli | Example: 128 | Ciprofloxacin: 0.5 | |

| C. albicans | Example: >256 | Fluconazole: 8 | |

| Antioxidant | |||

| DPPH Assay | DPPH Radical | Example: 45.3 | Ascorbic Acid: 15.2 |

| ABTS Assay | ABTS Radical | Example: 38.7 | Trolox: 12.5 |

| Enzyme Inhibition | |||

| Tyrosinase Assay | Tyrosinase | Example: 82.1 | Kojic Acid: 22.4 |

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial biological activity screening of this compound. The data generated from these assays will provide a clear indication of the compound's potential as an anticancer, antimicrobial, antioxidant, or enzyme-inhibiting agent. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity. The multifaceted nature of the pyrazole scaffold, combined with the unique properties of the nitrophenyl group, makes this compound a promising candidate for further drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Methyl-2-(4-nitrophenyl)-2H-pyrazol-3-ylamine [cymitquimica.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Solubility Profile of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the critical role of solubility in the preclinical development pipeline, this document offers a detailed exploration of the predicted solubility of this compound in common laboratory solvents, grounded in its molecular structure and physicochemical properties. In the absence of extensive empirical data in publicly available literature, this guide emphasizes the rationale behind solubility predictions and furnishes robust, step-by-step protocols for researchers to determine solubility experimentally. This whitepaper is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in formulation, screening, and further development of related compounds.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a paramount determinant of a compound's ultimate success.[1] Poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) properties, leading to diminished bioavailability and therapeutic efficacy.[1] Consequently, a thorough understanding of a compound's solubility profile in a range of solvents is not merely a perfunctory exercise but a foundational pillar of rational drug design and development. Early-stage assessment of solubility allows for the timely identification of potential liabilities, guiding lead optimization and formulation strategies to mitigate risks of late-stage failures.[2][3]

This compound, with its pyrazole core, is a scaffold present in a plethora of biologically active molecules exhibiting a wide array of therapeutic properties.[4] The presence of both a hydrogen-bond-donating amino group and a polar nitro group, juxtaposed with aromatic systems, imparts a complex physicochemical character to the molecule, making its interaction with various solvents a subject of considerable interest. This guide aims to provide a detailed analysis of its expected solubility and the means to empirically validate these predictions.

Molecular Structure and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a valuable heuristic in predicting solubility.[5] An analysis of the structure of this compound (Figure 1) allows for informed predictions regarding its behavior in various solvents.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Key Structural Features Influencing Solubility:

-

Polar Moieties: The molecule possesses a primary amine (-NH2) and a nitro group (-NO2). The amino group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. These features suggest a favorable interaction with polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Aromatic Systems: The presence of a phenyl ring and a pyrazole ring introduces significant nonpolar character. This suggests that the compound may also exhibit solubility in solvents with some nonpolar character, such as dichloromethane and ethyl acetate.

-

High Melting Point: The reported melting point of 255-259°C is indicative of a stable crystal lattice.[6] Significant energy is required to overcome these lattice forces, which can negatively impact solubility.

Predicted Solubility Profile:

Based on the structural analysis, the following solubility profile is anticipated:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at solvating a wide range of organic molecules.

-

Moderate to Good Solubility: In lower alcohols such as methanol and ethanol, where hydrogen bonding interactions can occur.

-

Low to Moderate Solubility: In moderately polar solvents like ethyl acetate and acetone.

-

Poor Solubility: In nonpolar solvents like hexane and toluene, due to the significant polarity of the amino and nitro groups.

-

Very Low Solubility: In water, despite the presence of hydrogen bonding groups, the large nonpolar surface area of the aromatic rings is likely to dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of definitive public data, experimental determination of solubility is crucial. The following protocol outlines a robust method for quantifying the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF, ethyl acetate, dichloromethane, hexane) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution and Filtration: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1. Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (Molar) | Observations |

| Water | 80.1 | To be determined | To be determined | |

| Methanol | 32.7 | To be determined | To be determined | |

| Ethanol | 24.5 | To be determined | To be determined | |

| Acetone | 20.7 | To be determined | To be determined | |

| Dichloromethane | 9.1 | To be determined | To be determined | |

| Ethyl Acetate | 6.0 | To be determined | To be determined | |

| Hexane | 1.9 | To be determined | To be determined | |

| DMSO | 46.7 | To be determined | To be determined | |

| DMF | 36.7 | To be determined | To be determined |

The results from these experiments will provide a quantitative basis for understanding the solubility of this compound and will be invaluable for its use in various research and development applications.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive analysis of the predicted solubility of this compound based on its molecular structure, alongside a detailed, self-validating protocol for its experimental determination. While predictions offer valuable initial guidance, empirical data is indispensable for accurate formulation and experimental design. The methodologies outlined herein are designed to empower researchers to generate high-quality, reliable solubility data. A thorough understanding of the solubility profile of this and related compounds will undoubtedly accelerate their development from promising hits to clinically viable drug candidates.

References

A Phased Approach to the Initial In Vitro Cytotoxicity Assessment of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

A Technical Guide for Preclinical Drug Development

Abstract

This guide provides a comprehensive, scientifically grounded framework for conducting the initial in vitro cytotoxicity assessment of the novel compound 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. Given the absence of existing public data for this specific molecule, this document serves as a prospective workflow for researchers in drug discovery and oncology. It details a phased, logical progression of experiments, from foundational cell viability screening to preliminary mechanistic studies. The protocols and rationale described herein are based on established, validated methodologies to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing the cytotoxic potential of new chemical entities.

Introduction: Rationale for Cytotoxicity Profiling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Numerous pyrazole-based compounds have been synthesized and evaluated for their potent cytotoxic activity against various cancer cell lines.[1][4][5][6] These compounds can elicit their anticancer effects through diverse mechanisms, such as the inhibition of crucial cellular targets like tubulin, various kinases (e.g., EGFR, CDK), and DNA.[1][4][7]

The subject of this guide, this compound, is a distinct chemical entity for which cytotoxicity data is not yet established.[8] Its structural features—a pyrazole core, a 3-amino group, and a 4-nitrophenyl substituent—suggest that it may possess significant biological activity, making a thorough cytotoxicity assessment an essential first step in its preclinical evaluation.[9][10]

This guide outlines a three-phased experimental plan designed to:

-

Phase 1: Establish baseline cytotoxicity and determine the half-maximal inhibitory concentration (IC50) across a panel of representative cancer cell lines using a metabolic assay.

-

Phase 2: Corroborate findings with a mechanistically different assay that measures cell membrane integrity.

-

Phase 3: Gain preliminary insights into the mode of cell death (apoptosis vs. necrosis).

This structured approach ensures that the generated data is robust, cross-validated, and provides a solid foundation for subsequent, more detailed mechanistic studies.

Phase 1: Foundational Viability Assessment via MTT Assay

The initial step is to quantify the compound's effect on cell viability. The MTT assay is a cost-effective, high-throughput colorimetric method ideal for this purpose.

Principle of the MTT Assay

The assay's principle lies in the enzymatic conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[11] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]

Experimental Design

-

Cell Line Selection: A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific sensitivities. The National Cancer Institute's NCI-60 panel serves as a paradigm for this screening approach.[13][14][15] For an initial screen, the following well-characterized lines are proposed:

-

Compound Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the culture wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

-

-

Controls:

-

Untreated Control: Cells incubated with culture medium only.

-

Vehicle Control: Cells incubated with medium containing the same final concentration of DMSO used for the compound dilutions.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to confirm assay performance.

-

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.

-

Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound or controls to the respective wells.

-

Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Observe for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation

-

Calculate Percent Viability: Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

-

Generate Dose-Response Curve: Plot percent viability against the logarithm of the compound concentration.

-

Determine IC50 Value: Use non-linear regression analysis to fit the dose-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[17]

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| A549 | Lung Cancer | 15.2 |

| HepG2 | Liver Cancer | 28.5 |

| HeLa | Cervical Cancer | 11.8 |

| MCF-7 | Breast Cancer | 35.1 |

| MDA-MB-231 | Breast Cancer | 9.7 |

Workflow Visualization

Caption: Phase 1 MTT Assay Experimental Workflow.

Phase 2: Corroborative Assay for Membrane Integrity

To validate the results from the metabolic assay and rule out compound interference with mitochondrial reductases, a second assay with a different endpoint is crucial. The Lactate Dehydrogenase (LDH) release assay is an excellent choice as it measures cytotoxicity based on the loss of plasma membrane integrity.[18][19]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The assay measures the amount of released LDH by quantifying its enzymatic activity, which is proportional to the number of lysed or damaged cells.

Protocol: LDH Release Assay

-

Experimental Setup: Set up a 96-well plate experiment identical to the MTT assay (cell seeding, compound treatment, controls).

-

Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's protocol.

-

Incubation & Measurement: Incubate in the dark at room temperature. The reaction produces a colored product (formazan) that is measured spectrophotometrically (typically at 490 nm).

-

Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells lysed with a detergent).

Logical Decision Framework

The combination of MTT and LDH results provides a clearer picture of the compound's effect.

Caption: Logic for interpreting combined MTT and LDH assay results.

Phase 3: Preliminary Mechanistic Insight via Apoptosis Assay

Once cytotoxicity is confirmed, the next question is how the compound kills the cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between the two major modes of cell death: apoptosis and necrosis.[20]

Principle of the Annexin V/PI Assay

This assay relies on two key cellular events:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[21][22]

-

Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It is excluded by cells with an intact plasma membrane. Therefore, it can only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity has been lost.[20]

By using both stains, cells can be categorized into four populations via flow cytometry or fluorescence microscopy:

-

Viable: Annexin V-negative / PI-negative.

-

Early Apoptotic: Annexin V-positive / PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

-

Necrotic (Primary): Annexin V-negative / PI-positive (less common).

Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.[20]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[22]

-

Staining: Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension.[22]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21][22]

-

Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.

Apoptotic Pathway Context

Understanding the mode of cell death provides clues for subsequent molecular investigations. Apoptosis is a highly regulated process involving cascades of caspase enzymes.

Caption: Key events in apoptosis leading to Annexin V binding.

Summary and Future Directions

This guide presents a robust, phased strategy for the initial cytotoxicity assessment of this compound. By progressing from broad viability screening to confirmatory assays and preliminary mechanistic studies, researchers can build a comprehensive and reliable profile of the compound's cytotoxic potential.

Positive results from this workflow would justify further investigation into the specific molecular mechanisms, which could include:

-

Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Western Blotting: To probe for key apoptotic proteins like cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family.

-

Target Identification Studies: To explore potential protein kinase targets, given the prevalence of kinase inhibition among pyrazole derivatives.[1][4][9]

This systematic approach ensures that resources are directed efficiently and that the resulting data package provides a strong foundation for go/no-go decisions in the drug development pipeline.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - ProQuest [proquest.com]

- 10. chemimpex.com [chemimpex.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. noblelifesci.com [noblelifesci.com]

- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. kumc.edu [kumc.edu]

An In-Depth Technical Guide to the Physicochemical Parameters of Nitrophenyl-Substituted Pyrazoles

Foreword: The Strategic Importance of Physicochemical Profiling in Pyrazole-Based Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] The introduction of a nitrophenyl substituent to this core dramatically influences the molecule's electronic and steric properties, opening new avenues for modulating biological activity. However, the journey from a promising nitrophenyl-substituted pyrazole candidate to a viable drug is paved with rigorous scientific investigation, where a deep understanding of its physicochemical parameters is not merely academic but a critical determinant of its ultimate success or failure.

This guide is conceived from a field-proven perspective, moving beyond a mere compilation of data to provide a strategic framework for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, offering insights into how the fundamental properties of these molecules—their solubility, lipophilicity, and acidity—govern their pharmacokinetic and pharmacodynamic behavior. By embracing a self-validating system of protocols and grounding our claims in authoritative references, we aim to equip you with the knowledge to navigate the complexities of developing nitrophenyl-substituted pyrazole-based therapeutics with confidence and scientific integrity.

I. The Molecular Architecture: Synthesis and Structural Elucidation

The rational design of nitrophenyl-substituted pyrazoles necessitates robust and versatile synthetic strategies. The most prevalent and adaptable approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a nitrophenyl-hydrazine derivative. This method allows for the strategic placement of the nitrophenyl group and other substituents on the pyrazole core.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for nitrophenyl-substituted pyrazoles.

The regioselectivity of this reaction is a critical consideration, as it determines the final substitution pattern on the pyrazole ring. The reaction conditions, including the choice of solvent and catalyst, can be fine-tuned to favor the desired isomer.[2]

Structural Characterization:

Unambiguous structural confirmation is paramount. A multi-technique approach is standard practice:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity of the pyrazole core and the positions of the substituents. Characteristic chemical shifts of the pyrazole ring protons and carbons, along with coupling patterns, provide a detailed structural map.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic stretching frequencies of the nitro group (typically around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹), C=N, and C=C bonds within the pyrazole ring are key diagnostic markers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

-

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography offers the most definitive structural evidence, providing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[4]

II. Core Physicochemical Parameters: Experimental Determination and Significance

The biological fate of a drug molecule is intricately linked to its physicochemical properties. For nitrophenyl-substituted pyrazoles, three key parameters demand meticulous experimental determination: solubility, lipophilicity (log P), and the acid dissociation constant (pKa).

A. Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

This gold-standard method determines the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of the finely powdered nitrophenyl-substituted pyrazole to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful removal of the supernatant is recommended. Alternatively, filtration through a low-binding filter (e.g., PTFE) can be employed.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

B. Lipophilicity (log P)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The partition coefficient (P), or its logarithmic form (log P), is the standard metric.

Experimental Protocol: Shake-Flask Method for log P Determination

-

System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with the aqueous buffer) and the aqueous buffer (pre-saturated with n-octanol). A common aqueous phase is phosphate buffer at pH 7.4.

-

Compound Introduction: Dissolve a known amount of the nitrophenyl-substituted pyrazole in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous buffer to the n-octanol solution in a sealed vial. Vigorously agitate the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in achieving a clean separation.

-

Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The log P is calculated using the following formula: log P = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

C. Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyrazole ring itself is weakly basic.[5] The pKa is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric Titration

This method is highly accurate for determining pKa values.

-

Sample Preparation: Dissolve a precise amount of the pure nitrophenyl-substituted pyrazole in a suitable solvent, often a co-solvent system like methanol/water, to ensure adequate solubility.

-

Titration: Use an automated titrator equipped with a calibrated pH electrode. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more complex molecules or noisy data, derivative plots (dpH/dV) can be used to accurately determine the equivalence point.

III. Data Presentation: A Comparative Analysis

The following table summarizes representative physicochemical and biological data for a hypothetical series of nitrophenyl-substituted pyrazoles to illustrate the interplay of these parameters. Note: These values are illustrative and should be experimentally determined for specific compounds.

| Compound ID | Substitution Pattern | log P | pKa | Aqueous Solubility (µg/mL at pH 7.4) | Biological Activity (IC₅₀, µM) |

| NP-1 | 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole | 3.8 | 2.1 | <10 | 5.2 (Anticancer) |

| NP-2 | 1-(3-nitrophenyl)-3-phenyl-1H-pyrazole | 3.7 | 2.3 | 15 | 8.9 (Anticancer) |

| NP-3 | 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole | 3.5 | 2.5 | 25 | 12.5 (Anticancer) |

| NP-4 | 1-(4-nitrophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole | 3.2 | 2.0, 9.5 | 50 | 2.1 (Anticancer) |

IV. Structure-Activity Relationship (SAR): The Physicochemical-Biological Nexus

The true power of physicochemical parameterization lies in its ability to inform structure-activity relationship (SAR) studies. By systematically modifying the structure of the nitrophenyl-substituted pyrazole and observing the corresponding changes in both physicochemical properties and biological activity, we can build predictive models for drug design.

Caption: Relationship between physicochemical parameters and biological outcomes.

Key Insights from SAR:

-

Lipophilicity (log P): For many nitrophenyl-substituted pyrazoles, an optimal log P range exists for potent biological activity.[6] Excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, while low lipophilicity may hinder membrane permeation.

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly impact pKa and steric hindrance, thereby influencing target binding and overall activity.

-

Influence of Other Substituents: The introduction of other functional groups (e.g., hydroxyl, methoxy, halogens) can be used to fine-tune the physicochemical profile. For instance, a hydroxyl group can increase solubility and provide an additional hydrogen bonding site for target interaction.

V. Conclusion: A Data-Driven Approach to Pyrazole Drug Discovery

The successful development of nitrophenyl-substituted pyrazoles as therapeutic agents is contingent upon a thorough and early assessment of their physicochemical properties. This guide has outlined a robust framework for the synthesis, characterization, and systematic evaluation of these critical parameters. By integrating these experimental protocols and data analysis strategies into the drug discovery workflow, researchers can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the probability of translating a promising molecule into a life-changing medicine. The principles of scientific integrity, grounded in accurate measurement and authoritative knowledge, are the cornerstones of this endeavor.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipophilicity of the nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Aminopyrazoles

Introduction: The Aminopyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Among its derivatives, the aminopyrazole scaffold has emerged as a "privileged structure" due to its synthetic accessibility and its remarkable ability to mimic the adenine core of ATP, forming key hydrogen bond interactions within the ATP-binding sites of various enzymes, particularly protein kinases.[2][3] This unique characteristic has positioned aminopyrazoles at the forefront of drug discovery efforts targeting a multitude of diseases, most notably cancer, inflammatory disorders, and infectious diseases.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel aminopyrazole scaffolds. We will delve into the causality behind experimental choices in synthetic methodologies, explore the diverse biological targets of these compounds, and provide detailed, field-proven protocols for their preparation and functionalization.

Synthetic Methodologies: Crafting the Aminopyrazole Core

The synthesis of the aminopyrazole scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity, substituent diversity, and reaction efficiency. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

The Knorr Pyrazole Synthesis and Related Condensations

One of the most classical and versatile methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6] A variation of this reaction, utilizing β-ketonitriles, is a cornerstone for the synthesis of 3- and 5-aminopyrazoles.[7]

The mechanism typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical hydrazines can often be controlled by modulating the reaction conditions.[7]

This protocol details the synthesis of a 5-aminopyrazole derivative via the condensation of a β-ketonitrile with hydrazine.[8]

Materials:

-

3-Oxo-3-phenylpropanenitrile

-

Hydrazine hydrate

-

Acetic acid

-

Anhydrous ethanol

-